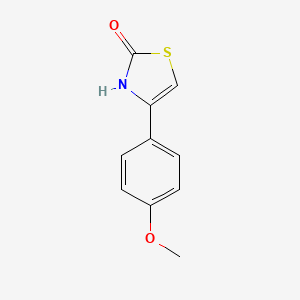

4-(4-Methoxyphenyl)-1,3-thiazol-2(3H)-one

Description

The exact mass of the compound 4-(4-Methoxyphenyl)-1,3-thiazol-2(3H)-one is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-(4-Methoxyphenyl)-1,3-thiazol-2(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Methoxyphenyl)-1,3-thiazol-2(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(4-methoxyphenyl)-3H-1,3-thiazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2S/c1-13-8-4-2-7(3-5-8)9-6-14-10(12)11-9/h2-6H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRGOXHGWPUMECB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CSC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50508682 | |

| Record name | 4-(4-Methoxyphenyl)-1,3-thiazol-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50508682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2104-03-2 | |

| Record name | 4-(4-Methoxyphenyl)-1,3-thiazol-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50508682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-OL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Structure Elucidation of 4-(4-Methoxyphenyl)-1,3-thiazol-2(3H)-one: A Methodical Approach

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The structural elucidation of novel chemical entities is a cornerstone of modern drug discovery and development. The process requires a meticulous, multi-technique approach to unambiguously determine the atomic connectivity and stereochemistry of a molecule. This guide provides a comprehensive walkthrough of the structure elucidation process for 4-(4-methoxyphenyl)-1,3-thiazol-2(3H)-one, a heterocyclic compound featuring the biologically significant thiazolone scaffold.[1] We will explore the logical workflow from initial synthesis and purification to the integrated analysis of high-resolution mass spectrometry (HRMS), infrared (IR) spectroscopy, and a full suite of one- and two-dimensional nuclear magnetic resonance (NMR) experiments. The causality behind each experimental choice is detailed, providing a framework for researchers to apply to their own small molecule characterization challenges.

Introduction: The Significance of the Thiazolone Scaffold

The 1,3-thiazol-2(3H)-one, or thiazolidinone, core is a privileged structure in medicinal chemistry, appearing in a wide array of compounds with diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The specific substitution pattern, such as the 4-(4-methoxyphenyl) group in our target molecule, can significantly modulate this activity. Therefore, unambiguous confirmation of the structure of such derivatives is a critical prerequisite for any further investigation, including structure-activity relationship (SAR) studies and preclinical development.

This guide is structured to mirror the logical progression of an actual research workflow, emphasizing the synergy between different analytical techniques.

Synthesis and Purification

A robust structural elucidation begins with a pure sample. A common and effective method for the synthesis of the 4-arylthiazole core is the Hantzsch Thiazole Synthesis.[3][4][5] This method involves the condensation of an α-haloketone with a thioamide.

Proposed Synthetic Pathway: Hantzsch Thiazole Synthesis

The synthesis of 4-(4-methoxyphenyl)-1,3-thiazol-2(3H)-one can be conceptually approached via a modified Hantzsch synthesis. The key precursors would be 2-bromo-1-(4-methoxyphenyl)ethan-1-one and thiourea. The reaction proceeds through nucleophilic attack of the thioamide sulfur on the α-halocarbonyl, followed by intramolecular cyclization and dehydration to form the thiazole ring.[3][4]

Caption: Conceptual workflow for Hantzsch synthesis and subsequent modification.

Experimental Protocol: Purification

-

Reaction Quenching & Extraction: Upon reaction completion (monitored by TLC), the mixture is cooled and poured into a beaker containing a 5% Na2CO3 solution to neutralize acid byproducts.[3] The resulting precipitate is collected.

-

Filtration: The crude product is isolated by vacuum filtration through a Büchner funnel, washing the filter cake with deionized water to remove inorganic salts.[3]

-

Recrystallization/Chromatography: The crude solid is purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to yield the pure compound. Purity is assessed by TLC and melting point determination.

Foundational Analysis: Molecular Formula and Unsaturation

The first step in elucidating the structure of an unknown pure compound is to determine its molecular formula. This is authoritatively achieved using High-Resolution Mass Spectrometry (HRMS).

High-Resolution Mass Spectrometry (HRMS)

Causality: Unlike nominal mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) to four or more decimal places.[6] This high precision allows for the differentiation between compounds with the same nominal mass but different elemental compositions (isobars).[6] For example, C6H12 (84.0939 Da) is readily distinguished from C5H8O (84.0575 Da).[6]

Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF)

-

Sample Preparation: A dilute solution of the purified compound is prepared in a suitable solvent (e.g., acetonitrile/water).

-

Ionization: The sample is introduced into the ESI source, where a high voltage is applied, creating a fine spray of charged droplets. The solvent evaporates, leaving protonated molecules [M+H]+ in the gas phase.

-

Analysis: The ions are accelerated into the time-of-flight analyzer. The time taken to travel the flight tube is precisely measured, which corresponds to the ion's m/z.

-

Data Processing: The instrument software uses the highly accurate m/z value to calculate possible elemental compositions within a narrow mass tolerance (typically <5 ppm).[7]

Representative Data & Interpretation: For 4-(4-methoxyphenyl)-1,3-thiazol-2(3H)-one (C10H9NO2S):

-

Expected Exact Mass: 207.0354 Da

-

Expected [M+H]+: 208.0427 Da

-

HRMS Result (Hypothetical): [M+H]+ found at m/z = 208.0425.

Degree of Unsaturation (DoU)

Once the molecular formula is confirmed, the Degree of Unsaturation (DoU) is calculated to determine the total number of rings and/or multiple bonds.

Formula: DoU = C + 1 - (H/2) - (X/2) + (N/2)

-

For C10H9NO2S: DoU = 10 + 1 - (9/2) + (1/2) = 7

-

Interpretation: The result of 7 indicates a significant degree of unsaturation. We anticipate a benzene ring (DoU=4), a carbonyl group (C=O, DoU=1), and a thiazole ring containing a double bond (DoU=2 for the ring and C=C bond), which perfectly accounts for the calculated value.

Functional Group Identification: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid, non-destructive technique used to identify the presence of specific functional groups based on their characteristic vibrational frequencies.

Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

A small amount of the solid sample is placed directly on the ATR crystal (e.g., diamond).

-

Pressure is applied to ensure good contact.

-

The infrared spectrum is recorded.

Representative Data & Interpretation:

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~3100-3200 | Medium | N-H Stretch | The N-H bond in the thiazolidinone ring is expected in this region. The broadness can indicate hydrogen bonding in the solid state.[8] |

| ~3050 | Medium-Weak | Aromatic C-H Stretch | Stretching vibrations for sp² C-H bonds on the phenyl and thiazole rings. |

| ~2950 | Weak | Aliphatic C-H Stretch | Stretching for the sp³ C-H bonds of the methoxy group. |

| ~1685 | Strong | C=O Stretch (Amide) | This is a key diagnostic peak. The position is characteristic of a five-membered lactam (a cyclic amide), like the thiazolidinone ring.[1][9] |

| ~1610, ~1510 | Strong, Sharp | C=C Stretch (Aromatic) | Characteristic skeletal vibrations of the benzene ring. |

| ~1250 | Strong | C-O Stretch (Aryl Ether) | Asymmetric C-O-C stretching of the methoxy group. |

| ~1180 | Medium | C-N Stretch | Stretching of the C-N bond within the thiazolidinone ring. |

| ~680 | Medium | C-S Stretch | Characteristic vibration for the C-S bond in the heterocyclic ring. |

The Blueprint of Connectivity: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the precise carbon-hydrogen framework of an organic molecule. A combination of 1D (¹H, ¹³C) and 2D experiments provides a complete picture of atomic connectivity.

¹H NMR Spectroscopy - Proton Environment Analysis

¹H NMR provides information on the number of different proton environments, their relative numbers (integration), and their neighboring protons (multiplicity).

Representative Data & Interpretation (400 MHz, DMSO-d6):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & 2D Correlation Evidence |

| ~11.5 | Broad Singlet | 1H | H-3 (N-H) | Labile proton, broad signal. Disappears upon D₂O shake. No HSQC correlation. |

| ~7.65 | Doublet | 2H | H-2', H-6' | Aromatic protons ortho to the thiazole ring. They are deshielded by the ring's electron-withdrawing nature. COSY: No coupling. HMBC: Correlates to C-4, C-4', and C-3'/5'. |

| ~7.00 | Doublet | 2H | H-3', H-5' | Aromatic protons meta to the thiazole ring, ortho to the OMe group. Shielded by the electron-donating OMe group. COSY: Coupled to H-2'/6'. HMBC: Correlates to C-1', C-4', and C-2'/6'. |

| ~6.80 | Singlet | 1H | H-5 | Olefinic proton on the thiazole ring. Its chemical shift is characteristic of such heterocycles.[10] COSY: No coupling. HMBC: Correlates to C-2, C-4, and C-1'. |

| 3.80 | Singlet | 3H | -OCH₃ | Characteristic shift for a methoxy group. COSY: No coupling. HMBC: Correlates to C-4'. |

¹³C NMR Spectroscopy - Carbon Skeleton Analysis

¹³C NMR reveals the number of unique carbon environments in the molecule. DEPT-135 experiments can further distinguish between CH, CH₂, and CH₃ carbons.

Representative Data & Interpretation (100 MHz, DMSO-d6):

| Chemical Shift (δ, ppm) | DEPT-135 | Assignment | Rationale & 2D Correlation Evidence |

| ~170.0 | No Signal | C-2 (C=O) | Carbonyl carbon in a five-membered ring, significantly downfield. HMBC: Correlates with H-5 and H-3 (N-H). |

| ~159.0 | No Signal | C-4' | Aromatic carbon attached to the electron-donating OMe group. HSQC: No correlation. HMBC: Correlates with H-2'/6', H-3'/5', and the OMe protons. |

| ~145.0 | No Signal | C-4 | Quaternary sp² carbon of the thiazole ring attached to the phenyl group. HSQC: No correlation. HMBC: Correlates with H-5 and H-2'/6'. |

| ~128.0 | CH | C-2', C-6' | Aromatic carbons ortho to the thiazole ring. HSQC: Correlates with H-2'/6'. |

| ~125.0 | No Signal | C-1' | Quaternary aromatic carbon ipso to the thiazole ring. HSQC: No correlation. HMBC: Correlates with H-2'/6' and H-5. |

| ~114.5 | CH | C-3', C-5' | Aromatic carbons meta to the thiazole ring, shielded by the OMe group. HSQC: Correlates with H-3'/5'. |

| ~108.0 | CH | C-5 | Olefinic carbon of the thiazole ring. HSQC: Correlates with H-5. |

| 55.5 | CH₃ | -OCH₃ | Characteristic shift for a methoxy carbon. HSQC: Correlates with the OMe protons. |

2D NMR Spectroscopy - Assembling the Pieces

2D NMR is essential for unambiguously connecting the protons and carbons identified in the 1D spectra.[11][12]

Caption: Summary of the self-validating system for structure elucidation.

The HRMS data provides the exact molecular formula, which is then corroborated by the proton and carbon counts from 1D NMR. The IR spectrum confirms the presence of key functional groups predicted by the formula. Finally, the complete suite of 2D NMR experiments acts as a blueprint, connecting every atom and fragment into the single, unambiguous structure of 4-(4-methoxyphenyl)-1,3-thiazol-2(3H)-one. This self-validating system, where each piece of data supports the others, exemplifies a rigorous and trustworthy approach to chemical structure elucidation.

References

-

Boruah, P., Deka, B., Sarma, J. C., & Boruah, R. C. (2021). (R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl] thio}-1-phenyl-1-ethanol. Molbank, 2021(2), M1231. [Link]

-

Pop, R., Moldovan, F., Crișan, O., Oniga, O., & Vlase, L. (2021). 4-(4-Ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one. Molbank, 2021(1), M1195. [Link]

-

Mahesha, N., Yathirajan, H. S., Nagma Banu, H. A., Kalluraya, B., & Jasinski, J. P. (2022). 1-[4-(4-methoxyphenyl)thiazol-2-yl]-3-[4-(prop-2-ynyloxy)phenyl]-4,5-dihydro-1H-pyrazole. IUCrData, 7(11). [Link]

-

ResearchGate. (n.d.). FTIR spectra data (wave number ύ) cm-1 of the thiazolidinone derivatives (IX) a-e. Retrieved from ResearchGate. [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

-

Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

-

Shimadzu Corporation. (2023, March 27). Formula Prediction in HRMS Analysis on LC Q TOF [Video]. YouTube. [Link]

-

Mahesha, N., Yathirajan, H. S., Nagma Banu, H. A., Kalluraya, B., & Jasinski, J. P. (2022). 1-[4-(4-methoxyphenyl)thiazol-2-yl]-3-[4-(prop-2-ynyloxy)phenyl]-4,5-dihydro-1H-pyrazole. IUCrData, 7(11). [Link]

-

San Diego State University NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). [Link]

-

The Organic Chemistry Tutor. (2019, March 18). Formula determination by high resolution mass spectrometry [Video]. YouTube. [Link]

-

ResearchGate. (n.d.). A Study of 13C Chemical Shifts for a Series of 2-(4-methoxyphenyl)-substituted-3-phenyl-1,3-thiazolidin-4-ones. [Link]

-

Biointerface Research in Applied Chemistry. (2021). Computer-Based Approaches for Determining the Pharmacological Profile of 5-(3-Nitro-Arylidene)- Thiazolidine-2,4-Dione. Biointerface Research in Applied Chemistry, 11(6), 13806-13828. [Link]

-

ResearchGate. (n.d.). 1H NMR spectrum of (2c) 1-(4-Methoxyphenyl)-3-(4-methylphenyl) thiourea (DMSO-d6). [Link]

-

Leah4sci. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC [Video]. YouTube. [Link]

-

Chemistry LibreTexts. (2020, May 30). 11.10: Determination of the Molecular Formula by High Resolution Mass Spectrometry. [Link]

-

Semantic Scholar. (n.d.). Synthesis and characterization of some new thiazolidinone derivatives containing indole ring. [Link]

-

Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. [Link]

-

Ayyash, A. F. (2023). Design and Synthesis of Novel Bis Thiazolo[4,5-c]Isoxazolines Bearing 1,2,4-triazole Ring Derived From the Chalcones. Iraqi Journal of Science, 64(10), 4942-4957. [Link]

-

Mahesha, N., Yathirajan, H. S., Nagma Banu, H. A., Kalluraya, B., & Jasinski, J. P. (2022). 1-[4-(4-methoxyphenyl)thiazol-2-yl]-3-[4-(prop-2-ynyloxy)phenyl]-4,5-dihydro-1H-pyrazole. IUCrData, 7(11). [Link]

-

Kumar, A., Kumar, S., & Kumar, R. (2015). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 20(8), 13936-13951. [Link]

-

Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. [Link]

-

Chemistry LibreTexts. (2023, February 11). 7.6: Interpreting 2-D NMR Spectra. [Link]

-

International Journal of Advanced Research in Science, Communication and Technology. (n.d.). Synthesis, Characterization and Biological Study of New Thiazolidinone Derivatives Containing Oxazole Moiety. [Link]

-

Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

-

ResearchGate. (2016, April 8). How molecular formula is generated in HRMS?. [Link]

-

University of California, San Diego. (n.d.). 2D NMR FOR THE CHEMIST. [Link]

-

University College London. (n.d.). Chemical shifts. [Link]

-

Thapa, B., & Singh, O. (2023). An Overview of Thiazole Derivatives and its Biological Activities. International Journal of Pharmaceutical Sciences and Research, 14(9), 4279-4293. [Link]

-

National Center for Biotechnology Information. (n.d.). Crystal structure of (3S,4R)-4-fluoro-3-(4-methoxyphenyl). PubChem. [Link]

-

Journal of the Chemical Society, Perkin Transactions 1. (1998). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. [Link]

-

The Organic Chemistry Tutor. (2019, January 19). synthesis of thiazoles [Video]. YouTube. [Link]

-

CUTM Courseware. (n.d.). Thiazole. [Link]

-

National Center for Biotechnology Information. (n.d.). 3′-(4-Methoxyphenyl)-4′-phenyl-3H,4′H-spiro[1-benzothiophene-2,5′-isoxazol]-3-one. PubChem. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. m.youtube.com [m.youtube.com]

- 3. chemhelpasap.com [chemhelpasap.com]

- 4. youtube.com [youtube.com]

- 5. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. youtube.com [youtube.com]

- 8. biointerfaceresearch.com [biointerfaceresearch.com]

- 9. researchgate.net [researchgate.net]

- 10. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 11. emerypharma.com [emerypharma.com]

- 12. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

The Therapeutic Potential of 4-(4-Methoxyphenyl)-1,3-thiazol-2(3H)-one Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract

The 1,3-thiazol-2(3H)-one nucleus is a privileged scaffold in medicinal chemistry, renowned for its diverse pharmacological activities. The incorporation of a 4-methoxyphenyl substituent at the 4-position of this heterocyclic system presents a compelling strategy for the development of novel therapeutic agents. This in-depth technical guide provides a comprehensive overview of the biological activities associated with 4-(4-methoxyphenyl)-1,3-thiazol-2(3H)-one derivatives. We will explore their potential as anticancer, antimicrobial, anti-inflammatory, and antioxidant agents, delving into the mechanistic underpinnings of these activities. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols to facilitate further investigation into this promising class of compounds.

Introduction: The 4-(4-Methoxyphenyl)-1,3-thiazol-2(3H)-one Scaffold - A Privileged Structure in Drug Discovery

The thiazole ring is a fundamental heterocyclic motif present in numerous clinically approved drugs and biologically active compounds.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions make it an attractive core for the design of enzyme inhibitors and receptor modulators. The 1,3-thiazol-2(3H)-one variant, in particular, offers a versatile platform for chemical modification at multiple positions, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.

The addition of a 4-methoxyphenyl group at the 4-position is a deliberate design choice aimed at enhancing biological activity. The methoxy group can act as a hydrogen bond acceptor and influence the overall lipophilicity and metabolic stability of the molecule. Furthermore, the phenyl ring can engage in π-π stacking and hydrophobic interactions within biological targets. This guide will explore the synergistic effect of these structural features on the diverse biological activities of 4-(4-methoxyphenyl)-1,3-thiazol-2(3H)-one derivatives.

Anticancer Activity: Targeting the Hallmarks of Cancer

Thiazole-containing compounds have demonstrated significant potential as anticancer agents by targeting various hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis, and angiogenesis.[1][3] Derivatives of the 4-(4-methoxyphenyl)-1,3-thiazol-2(3H)-one scaffold are hypothesized to exert their anticancer effects through multiple mechanisms.

Mechanism of Action: A Multi-pronged Attack on Cancer Cells

The anticancer activity of thiazole derivatives is often attributed to their ability to interfere with critical cellular processes.[4][5] For 4-(4-methoxyphenyl)-1,3-thiazol-2(3H)-one derivatives, several potential mechanisms of action are proposed based on studies of related compounds:

-

Enzyme Inhibition: These compounds may act as inhibitors of key enzymes involved in cancer cell proliferation and survival, such as protein kinases (e.g., VEGFR-2) and histone deacetylases.[3][6] The methoxyphenyl group can play a crucial role in binding to the active sites of these enzymes.

-

Induction of Apoptosis: Thiazole derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells by modulating the expression of pro- and anti-apoptotic proteins of the Bcl-2 family and activating caspases.[1]

-

Cell Cycle Arrest: By interfering with the cell cycle machinery, these compounds can halt the proliferation of cancer cells at specific checkpoints, such as G1/S or G2/M phases.[3]

-

Inhibition of Tubulin Polymerization: Some thiazole-containing compounds have been found to disrupt the formation of microtubules, which are essential for cell division, leading to mitotic arrest and cell death.[7]

Caption: Potential anticancer mechanisms of 4-(4-methoxyphenyl)-1,3-thiazol-2(3H)-one derivatives.

Experimental Protocol: In Vitro Anticancer Activity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation. It is a fundamental tool for the initial screening of potential anticancer compounds.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of the 4-(4-methoxyphenyl)-1,3-thiazol-2(3H)-one derivatives in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Data Presentation: Anticancer Activity of Related Thiazole Derivatives

While specific data for 4-(4-methoxyphenyl)-1,3-thiazol-2(3H)-one derivatives is limited, the following table summarizes the anticancer activity of structurally related thiazole compounds to provide a benchmark for potential efficacy.

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 4-Chlorophenylthiazolyl derivative | MDA-MB-231 (Breast) | 3.52 | [3] |

| 3-Nitrophenylthiazolyl derivative | MDA-MB-231 (Breast) | 1.21 | [3] |

| 2-Thioxo-thiazolo[4,5-d]pyrimidine | A375 (Melanoma) | Varies | [8] |

| 4-(4-Bromophenyl)-thiazol-2-amine | MCF-7 (Breast) | Active | [9] |

Antimicrobial Activity: Combating Drug-Resistant Pathogens

The emergence of multidrug-resistant bacteria and fungi poses a significant threat to global health. Thiazole derivatives have been extensively investigated for their antimicrobial properties, and the 4-(4-methoxyphenyl)-1,3-thiazol-2(3H)-one scaffold represents a promising avenue for the development of new anti-infective agents.[2][10]

Mechanism of Action: Disrupting Microbial Viability

The antimicrobial action of thiazole derivatives is believed to involve the disruption of essential microbial processes:

-

Enzyme Inhibition: These compounds may inhibit microbial enzymes that are crucial for cell wall synthesis, DNA replication, or protein synthesis.[2]

-

Membrane Disruption: The lipophilic nature of the 4-methoxyphenyl group may facilitate the insertion of the molecule into the microbial cell membrane, leading to increased permeability and cell death.

-

Biofilm Inhibition: Some thiazole derivatives have been shown to inhibit the formation of biofilms, which are communities of microorganisms that are highly resistant to antibiotics.

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a standard laboratory technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Principle: Serial dilutions of the test compound are incubated with a standardized inoculum of the microorganism in a liquid growth medium. The MIC is the lowest concentration of the compound that prevents visible growth of the microorganism.

Step-by-Step Methodology:

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10⁵ CFU/mL.

-

Compound Dilution: Prepare two-fold serial dilutions of the 4-(4-methoxyphenyl)-1,3-thiazol-2(3H)-one derivatives in the broth medium in a 96-well microtiter plate.

-

Inoculation: Add an equal volume of the standardized inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and 24-48 hours for fungi.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

Data Presentation: Antimicrobial Activity of Related Thiazole Derivatives

The following table presents the antimicrobial activity of some thiazole derivatives against various pathogens.

| Compound Class | Microorganism | MIC (mg/mL) | Reference |

| Heteroaryl(aryl) thiazole derivative | S. aureus (MRSA) | 0.23-0.7 | [2] |

| Heteroaryl(aryl) thiazole derivative | P. aeruginosa | 0.23-0.7 | [2] |

| 4-(4-Bromophenyl)-thiazol-2-amine | S. aureus | 16.1 µM | [9] |

| 4-(4-Bromophenyl)-thiazol-2-amine | E. coli | 16.1 µM | [9] |

Anti-inflammatory and Antioxidant Activities

Chronic inflammation and oxidative stress are implicated in the pathogenesis of a wide range of diseases, including cardiovascular diseases, neurodegenerative disorders, and cancer. Thiazole derivatives have emerged as promising candidates for the development of novel anti-inflammatory and antioxidant agents.[11]

Mechanism of Action: Quenching Inflammation and Oxidative Stress

The anti-inflammatory and antioxidant effects of 4-(4-methoxyphenyl)-1,3-thiazol-2(3H)-one derivatives are likely mediated by:

-

Inhibition of Pro-inflammatory Enzymes: These compounds may inhibit the activity of enzymes such as cyclooxygenases (COX-1 and COX-2), which are involved in the synthesis of prostaglandins, key mediators of inflammation.[12]

-

Scavenging of Reactive Oxygen Species (ROS): The thiazole ring and the methoxyphenyl group can act as electron donors, enabling them to scavenge free radicals and other reactive oxygen species that cause cellular damage.

-

Modulation of Inflammatory Signaling Pathways: Thiazole derivatives may interfere with pro-inflammatory signaling pathways, such as the NF-κB pathway.

Experimental Protocol: In Vitro Anti-inflammatory Activity (COX Inhibition Assay)

This assay measures the ability of a compound to inhibit the activity of cyclooxygenase enzymes.

Principle: The peroxidase activity of COX is measured by monitoring the oxidation of a chromogenic substrate in the presence of arachidonic acid.

Step-by-Step Methodology:

-

Enzyme and Substrate Preparation: Prepare solutions of COX-1 or COX-2 enzyme, arachidonic acid (substrate), and a chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine).

-

Compound Incubation: Incubate the enzyme with various concentrations of the test compounds in a suitable buffer.

-

Reaction Initiation: Initiate the reaction by adding arachidonic acid.

-

Absorbance Measurement: Monitor the change in absorbance of the chromogenic substrate over time using a spectrophotometer.

-

Data Analysis: Calculate the percentage of COX inhibition for each compound concentration and determine the IC₅₀ value.

Experimental Protocol: In Vitro Antioxidant Activity (DPPH Radical Scavenging Assay)

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a simple and widely used method for evaluating the antioxidant activity of compounds.

Principle: The stable free radical DPPH has a deep violet color. In the presence of an antioxidant that can donate an electron or a hydrogen atom, the DPPH is reduced to a yellow-colored compound. The decrease in absorbance is proportional to the antioxidant activity.

Step-by-Step Methodology:

-

DPPH Solution Preparation: Prepare a solution of DPPH in methanol.

-

Compound Incubation: Add various concentrations of the test compounds to the DPPH solution.

-

Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance of the solution at 517 nm.

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC₅₀ value.

Conclusion and Future Directions

The 4-(4-methoxyphenyl)-1,3-thiazol-2(3H)-one scaffold holds significant promise for the development of novel therapeutic agents with a wide range of biological activities. The presence of the thiazole ring and the 4-methoxyphenyl substituent provides a unique combination of structural features that can be exploited to design potent and selective inhibitors of various biological targets. While the direct investigation of this specific scaffold is still in its early stages, the extensive research on related thiazole derivatives provides a strong rationale for its further exploration.

Future research should focus on the synthesis and biological evaluation of a diverse library of 4-(4-methoxyphenyl)-1,3-thiazol-2(3H)-one derivatives. In-depth mechanistic studies are required to elucidate the precise molecular targets and signaling pathways responsible for their observed biological effects. Furthermore, structure-activity relationship (SAR) studies will be crucial for optimizing the potency, selectivity, and pharmacokinetic properties of these compounds, ultimately paving the way for their development as novel therapeutics for the treatment of cancer, infectious diseases, and inflammatory disorders.

References

-

Abdelhamid, A. O., Gomha, S. M., Abdelrehem, N. A., Shalaby, A. M., & Kandeel, S. M. (2018). Synthesis and biological evaluation of some novel thiadiazole-benzofuran hybrids as potential antitumor agents. Synthetic Communications, 48(6), 677–684. [Link]

-

El-Sayed, M. A., El-Gazzar, M. G., & El-Essawy, F. A. (2022). Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. Molecules, 27(17), 5643. [Link]

-

Al-Ostath, A., El-Sayed, M. A., & El-Gazzar, M. G. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7329. [Link]

-

Jovanović, M., et al. (2021). Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. Pharmaceuticals, 14(11), 1105. [Link]

-

Mudgil, S., Kumar, M., Lamba, P., Nehra, B., & Rani, P. (2023). Synthesis, Anti-Inflammatory and Antimicrobial Evaluation of Novel 2-phenyl-3-((4-phenylthiazol-2-yl) amino)thiazolidin-4-One Derivatives. ResearchGate. [Link]

-

Abdel-Wahab, B. F., et al. (2023). Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents. Molecules, 28(11), 4483. [Link]

-

Sagan, J., et al. (2023). Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. Molecules, 28(18), 6524. [Link]

-

Abdel-Wahab, B. F., et al. (2023). Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents. ResearchGate. [Link]

-

Gomha, S. M., et al. (2021). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules, 26(18), 5483. [Link]

-

Kumar, S., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. Chemistry Central Journal, 13(1), 57. [Link]

-

Al-Wahaibi, L. H., et al. (2023). Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors. Scientific Reports, 13(1), 3624. [Link]

-

Popiołek, Ł., & Biernasiuk, A. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). International Journal of Molecular Sciences, 24(13), 10893. [Link]

-

El-Sayed, M. A., et al. (2023). Synthesis and evaluation of anti-inflammatory and analgesic activity of some substituted thiazolyl and thaizolidinonyl tetrahydronapthalene derivatives. ResearchGate. [Link]

-

Abdel-Aziz, S. A., et al. (2024). Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2351369. [Link]

-

Gualtieri, M., et al. (2023). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. Molecules, 28(8), 3505. [Link]

-

Istrate, A. M., et al. (2023). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. Molecules, 28(24), 8089. [Link]

-

Li, C., et al. (2009). Discovery of 4-substituted methoxybenzoyl-aryl-thiazole as novel anticancer agents: synthesis, biological evaluation, and structure-activity relationships. Journal of Medicinal Chemistry, 52(8), 2463–2474. [Link]

-

Kumar, A., et al. (2024). Antimicrobial and Antifungal Evaluation of Some Novel Thiazolidin-4-one Scaffold Bearing Compounds. ChemistrySelect, 9(32), e202401039. [Link]

-

Joseph, A., et al. (2023). Synthesis, Anticancer, Antimicrobial and Antioxidant Potential of Novel 4-(Substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl). Molecules, 28(13), 5129. [Link]

-

Popiołek, Ł., & Sławiński, J. (2022). New 1,3,4-Thiadiazole Derivatives with Anticancer Activity. Molecules, 27(6), 1804. [Link]

-

Popiołek, Ł., & Sławiński, J. (2022). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Molecules, 27(20), 6977. [Link]

-

Joseph, A., et al. (2013). Synthesis, in vitro anticancer and antioxidant activity of thiadiazole substituted thiazolidin-4-ones. Acta Pharmaceutica, 63(3), 397-408. [Link]

-

Li, C., et al. (2009). Discovery of 4-substituted methoxybenzoyl-aryl-thiazole as novel anticancer agents: synthesis, biological evaluation, and structure-activity relationships. PubMed. [Link]

-

Mohammad, H., et al. (2018). In vitro and in silico studies of antimicrobial activity. Letters in Drug Design & Discovery, 16(2), 160-173. [Link]

-

Sravani, G., et al. (2020). SYNTHESIS AND ANTI-INFLAMMATORY ACTIVITY OF SUBSTITUTED PHENYL THIAZOLE DERIVATIVES. World Journal of Pharmaceutical and Medical Research, 6(11), 106-110. [Link]

-

Li, C., et al. (2009). Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. NIH. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Elucidating the Anticancer Mechanism of 4-(4-Methoxyphenyl)-1,3-thiazol-2(3H)-one: A Postulated Mechanism and Experimental Roadmap

Prepared by: Gemini, Senior Application Scientist

Abstract

The 1,3-thiazol-2(3H)-one (thiazolone) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. This guide focuses on a specific derivative, 4-(4-Methoxyphenyl)-1,3-thiazol-2(3H)-one, a compound of interest for oncological applications. While direct, in-depth mechanistic studies on this precise molecule are not yet prevalent in the public domain, its structural features, particularly the thiazole core and the 4-methoxyphenyl substituent, allow for the formulation of robust, testable hypotheses based on extensive research into analogous compounds. This document presents a postulated mechanism of action (MoA) for 4-(4-Methoxyphenyl)-1,3-thiazol-2(3H)-one, centered on the primary hypothesis of tubulin polymerization inhibition . Secondary hypotheses involving the inhibition of key oncogenic signaling kinases are also considered. We provide a comprehensive, field-proven experimental roadmap designed to systematically investigate and validate these proposed mechanisms, offering researchers and drug development professionals a self-validating system for MoA elucidation.

Part 1: The Thiazole Scaffold: A Privileged Structure in Oncology

The thiazole ring is a cornerstone of heterocyclic chemistry and a recurring motif in a multitude of pharmacologically active agents.[1] Its utility in oncology is particularly noteworthy, as the scaffold is present in natural products and synthetic drugs that exhibit potent anticancer activity.[2] The nitrogen and sulfur atoms of the thiazole ring are crucial for establishing hydrogen bonds and other non-covalent interactions with biological targets, making it an excellent building block for designing targeted therapies.[2]

Prominent examples like the multi-kinase inhibitor Dasatinib , which features a core aminothiazole structure, underscore the scaffold's success in clinical applications.[3] The broad utility of thiazole derivatives stems from their ability to target a diverse range of cancer-related proteins and pathways, including:

-

Microtubule Dynamics: Interference with tubulin polymerization, leading to mitotic arrest.[3][4]

-

Protein Kinase Signaling: Inhibition of critical pathways such as PI3K/Akt/mTOR, CDKs, EGFR, and VEGFR.[5][6][7]

-

Apoptosis Induction: Activation of programmed cell death pathways.[8][9]

-

Topoisomerase Inhibition: Interference with DNA replication and repair.[6]

This versatility makes any novel thiazole-based compound, such as 4-(4-Methoxyphenyl)-1,3-thiazol-2(3H)-one, a compelling candidate for investigation.

Part 2: Structural Analysis and Mechanistic Hypotheses

The chemical structure of 4-(4-Methoxyphenyl)-1,3-thiazol-2(3H)-one provides critical clues to its potential biological function.

Caption: Key structural features of the target compound.

Primary Hypothesis: Inhibition of Tubulin Polymerization

The most compelling hypothesis is that the compound functions as a microtubule-destabilizing agent. This is strongly suggested by the presence of the 4-methoxyphenyl group . This moiety is a well-established pharmacophore found in a class of potent tubulin polymerization inhibitors, including the natural product colchicine.[3] Studies on structurally related methoxybenzoyl-aryl-thiazoles have confirmed that their anticancer activity is exerted through the inhibition of tubulin polymerization.[4]

We postulate that the 4-methoxyphenyl group on the thiazolone core binds to the colchicine-binding site on β-tubulin. This interaction prevents the polymerization of α/β-tubulin heterodimers into functional microtubules, leading to the disruption of the mitotic spindle, cell cycle arrest in the G2/M phase, and subsequent activation of apoptosis.

Secondary Hypotheses: Kinase Inhibition

While tubulin is the most probable primary target, the thiazole nucleus is a known "hinge-binder" capable of interacting with the ATP-binding pockets of numerous protein kinases.[5] Thiazole derivatives have been shown to inhibit a range of kinases pivotal to cancer cell proliferation and survival.[6] Therefore, it is plausible that 4-(4-Methoxyphenyl)-1,3-thiazol-2(3H)-one could exert its effects, either primarily or as a secondary action, by inhibiting one or more of the following pathways:

-

PI3K/Akt/mTOR Pathway: A central regulator of cell growth, survival, and metabolism.

-

Cyclin-Dependent Kinases (CDKs): Master regulators of cell cycle progression.

-

Receptor Tyrosine Kinases (e.g., EGFR, VEGFR): Key drivers of proliferation and angiogenesis.

Part 3: Integrated Workflow for Mechanism of Action (MoA) Elucidation

To systematically test these hypotheses, we propose a multi-stage experimental workflow. This workflow is designed as a self-validating system, where the results of each stage inform the direction and interpretation of the next.

Caption: Experimental workflow for MoA elucidation.

Stage 1: Initial Phenotypic Assessment

Objective: To quantify the cytotoxic/cytostatic activity of the compound and identify sensitive cancer cell lines for further study.

Protocol: MTT Cell Viability Assay

-

Cell Seeding: Seed cancer cells (e.g., MCF-7 [breast], HCT-116 [colon], A549 [lung]) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Prepare a serial dilution of 4-(4-Methoxyphenyl)-1,3-thiazol-2(3H)-one (e.g., from 0.01 µM to 100 µM) in culture medium. Replace the medium in the wells with the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).

-

Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO₂).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. The mitochondrial reductases of viable cells will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the data using non-linear regression to determine the half-maximal inhibitory concentration (IC50).

Data Presentation: Hypothetical IC50 Values

| Cell Line | Cancer Type | Hypothetical IC50 (µM) |

| MCF-7 | Breast (ER+) | 0.25 |

| MDA-MB-231 | Breast (Triple-Negative) | 0.40 |

| HCT-116 | Colorectal | 0.18 |

| A549 | Non-Small Cell Lung | 0.32 |

| HeLa | Cervical | 0.21 |

Causality: Establishing a potent, low-micromolar or nanomolar IC50 provides the foundational evidence that the compound is bioactive and justifies the investment in deeper mechanistic studies.

Stage 2: Testing the Primary Hypothesis (Tubulin Inhibition)

Objective: To determine if the compound's cytotoxic effect is mediated by disruption of microtubule dynamics.

Protocol: Cell Cycle Analysis by Propidium Iodide (PI) Staining

-

Treatment: Treat a sensitive cell line (e.g., HCT-116) with the compound at concentrations of 1x and 5x its IC50 for 24 hours. Include a vehicle control and a known tubulin inhibitor (e.g., nocodazole) as a positive control.

-

Cell Harvest: Harvest cells via trypsinization, wash with cold PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL).

-

Flow Cytometry: Analyze the DNA content of at least 10,000 cells per sample using a flow cytometer.

-

Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Expertise & Causality: A significant accumulation of cells in the G2/M phase is a classic hallmark of agents that disrupt the mitotic spindle, providing strong, albeit indirect, evidence for tubulin interaction.[5][8] This result directly validates the primary hypothesis and guides subsequent, more direct experiments.

Protocol: Immunofluorescence Microscopy of Microtubule Network

-

Cell Culture & Treatment: Grow cells on glass coverslips and treat with the compound at its IC50 for 18-24 hours.

-

Fixation & Permeabilization: Fix cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100 in PBS.

-

Staining: Block with 1% BSA and incubate with a primary antibody against α-tubulin. Follow with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488). Counterstain nuclei with DAPI.

-

Imaging: Mount coverslips and visualize using a fluorescence or confocal microscope.

Trustworthiness: This protocol provides a direct visual readout of the compound's effect. Compared to the vehicle control showing a well-organized, filamentous microtubule network, compound-treated cells are expected to show diffuse, disorganized tubulin and condensed chromatin, visually confirming the disruption predicted by the cell cycle analysis.

Stage 3: Investigating Secondary Hypotheses (Kinase Inhibition)

Objective: To screen for potential off-target or secondary effects on key oncogenic signaling pathways.

Protocol: Western Blot for Key Pathway Phosphorylation

-

Cell Lysis: Treat cells with the compound for a shorter duration (e.g., 2-6 hours) to capture effects on signaling rather than downstream apoptosis. Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE & Transfer: Separate 20-30 µg of protein per lane on a polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane and probe with primary antibodies against key signaling nodes (e.g., p-Akt (Ser473), total Akt, p-ERK1/2, total ERK, and a loading control like β-actin).

-

Detection: Use an HRP-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

Causality: A reduction in the ratio of a phosphorylated protein to its total form (e.g., p-Akt/Total Akt) indicates inhibition of the upstream kinase cascade.[5] If the compound shows no effect on the cell cycle but does reduce phosphorylation of Akt, the primary hypothesis would be invalidated, and kinase inhibition would become the new lead hypothesis.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 6. New thiazole derivative as a potential anticancer and topoisomerase II inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking | MDPI [mdpi.com]

- 9. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]

The Thiazole Scaffold: A Privileged Motif in Modern Medicinal Chemistry

Introduction: The Enduring Appeal of the Thiazole Ring

The landscape of medicinal chemistry is in a perpetual state of evolution, driven by the urgent need for novel therapeutic agents with enhanced efficacy and diminished side effects. Within this dynamic field, certain molecular frameworks consistently emerge as "privileged structures" – motifs that exhibit a remarkable propensity for interacting with a diverse array of biological targets. The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, stands as a prominent example of such a scaffold.[1] Its presence in a multitude of clinically approved drugs, from anticancer agents like Dasatinib to antivirals such as Ritonavir, underscores its therapeutic significance.[2][3] This technical guide provides an in-depth exploration of thiazole derivatives in medicinal chemistry, delving into their synthesis, multifaceted biological activities, structure-activity relationships, and the experimental methodologies employed in their evaluation.

The unique physicochemical properties of the thiazole ring, including its ability to participate in hydrogen bonding, π-π stacking, and coordination with metal ions, contribute to its versatility as a pharmacophore.[2] The nitrogen and sulfur atoms within the ring are key to its electronic characteristics and its capacity to interact with biological macromolecules.[4] This guide will illuminate how these fundamental properties are harnessed in the design and development of potent and selective therapeutic agents.

Synthetic Strategies: Building the Thiazole Core

The construction of the thiazole ring is a cornerstone of many drug discovery programs. A variety of synthetic methodologies have been developed to access a wide range of substituted thiazole derivatives. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.

The Hantzsch Thiazole Synthesis: A Classic and Versatile Approach

The Hantzsch thiazole synthesis, first reported in 1887, remains one of the most widely employed methods for the construction of the thiazole ring.[5] This reaction typically involves the condensation of an α-haloketone with a thioamide.[5] The versatility of this method lies in the ready availability of a wide variety of α-haloketones and thioamides, allowing for the introduction of diverse substituents at various positions of the thiazole ring.

Below is a representative experimental protocol for the Hantzsch synthesis of a 2-amino-4-phenylthiazole derivative.

Experimental Protocol: Hantzsch Synthesis of 2-amino-4-phenylthiazole [5]

Materials:

-

2-Bromoacetophenone

-

Thiourea

-

Methanol

-

5% Sodium Carbonate (Na₂CO₃) solution

-

Stir bar

-

20 mL scintillation vial

-

100 mL beaker

-

Hot plate with stirring capability

-

Buchner funnel and side-arm flask

-

Filter paper

-

Watch glass

Procedure:

-

Reaction Setup: In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).

-

Solvent Addition: Add methanol (5 mL) and a stir bar to the vial.

-

Heating and Stirring: Place the vial on a hot plate set to a gentle heat (approximately 100°C) and stir the mixture for 30 minutes.

-

Cooling: Remove the reaction vial from the hot plate and allow it to cool to room temperature.

-

Precipitation: Pour the contents of the vial into a 100 mL beaker containing 20 mL of 5% sodium carbonate solution. Swirl the beaker to mix the contents, which should induce the precipitation of the product.

-

Filtration: Set up a Buchner funnel with filter paper and a 50 mL side-arm flask. Wet the filter paper with a small amount of water to ensure a good seal.

-

Product Collection: Filter the mixture through the Buchner funnel to collect the solid product.

-

Washing: Wash the collected solid (the filter cake) with water to remove any remaining impurities.

-

Drying: Carefully transfer the collected solid to a pre-weighed watch glass and allow it to air dry or dry in a desiccator to a constant weight.

Causality of Experimental Choices:

-

Methanol as Solvent: Methanol is a polar protic solvent that effectively dissolves the reactants and facilitates the reaction.

-

Excess Thiourea: Using a slight excess of thiourea helps to ensure the complete consumption of the more expensive 2-bromoacetophenone.

-

Sodium Carbonate Wash: The basic sodium carbonate solution neutralizes any acidic byproducts (such as HBr) formed during the reaction and aids in the precipitation of the final product, which is typically a free base and less soluble in aqueous solutions.

A Spectrum of Biological Activities: Thiazole Derivatives in Disease Treatment

The therapeutic potential of thiazole derivatives spans a wide range of diseases, a testament to the scaffold's ability to be tailored for specific biological targets.[6] This section will explore some of the most significant applications of thiazole derivatives in medicinal chemistry.

Anticancer Activity: A Multi-pronged Attack on Malignancy

Thiazole derivatives have emerged as a promising class of anticancer agents, exhibiting a variety of mechanisms to combat tumor growth and proliferation.[2] These compounds can induce apoptosis, inhibit key enzymes involved in cancer progression, and disrupt the cellular machinery essential for cancer cell survival.[7]

Mechanisms of Anticancer Action:

-

Tubulin Polymerization Inhibition: Some thiazole derivatives act as microtubule-targeting agents, disrupting the dynamic equilibrium of microtubule assembly and disassembly.[8] This interference with microtubule function leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis.[8]

-

Enzyme Inhibition: Thiazole-containing compounds have been shown to inhibit a range of enzymes that are crucial for cancer cell growth and survival. These include:

-

VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): Inhibition of VEGFR-2 blocks angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[6]

-

Aromatase: Aromatase is a key enzyme in estrogen biosynthesis, and its inhibition is a major strategy in the treatment of hormone-dependent breast cancer.[9]

-

Protein Tyrosine Kinases (PTKs): Many thiazole derivatives, including the FDA-approved drug Dasatinib, are potent inhibitors of various protein tyrosine kinases that are often dysregulated in cancer.[2]

-

-

Induction of Apoptosis: Thiazole derivatives can trigger programmed cell death (apoptosis) in cancer cells through various pathways, including the activation of caspases and the depolarization of the mitochondrial membrane.[10]

Data Presentation: Anticancer Activity of Representative Thiazole Derivatives

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action | Reference |

| Compound 4c | MCF-7 (Breast) | 2.57 ± 0.16 | VEGFR-2 inhibition, G1/S cell cycle arrest, apoptosis induction | [6] |

| HepG2 (Liver) | 7.26 ± 0.44 | VEGFR-2 inhibition, G1/S cell cycle arrest, apoptosis induction | [6] | |

| Compound 5b | MCF-7 (Breast) | 0.48 ± 0.03 | Tubulin polymerization inhibition | [8] |

| A549 (Lung) | 0.97 ± 0.13 | Tubulin polymerization inhibition | [8] | |

| Compound 8 | MCF-7 (Breast) | 3.36 µg/ml | Aromatase and protein tyrosine kinase inhibition | [9] |

Antimicrobial Activity: Combating Infectious Diseases

The rise of antimicrobial resistance is a global health crisis, necessitating the development of new and effective antimicrobial agents.[11] Thiazole derivatives have demonstrated significant activity against a broad spectrum of bacteria and fungi, making them a valuable scaffold in the search for novel anti-infectives.[4]

Mechanisms of Antimicrobial Action:

-

Inhibition of DNA Gyrase: DNA gyrase is a bacterial enzyme essential for DNA replication, recombination, and repair. Thiazole derivatives can inhibit this enzyme, leading to bacterial cell death.

-

Inhibition of FtsZ Polymerization: FtsZ is a prokaryotic homolog of tubulin that plays a critical role in bacterial cell division.[12] Some thiazole compounds disrupt the assembly of the FtsZ ring, thereby inhibiting cytokinesis.[12]

-

Cell Membrane Disruption: The amphiphilic nature of some thiazole derivatives allows them to insert into and disrupt the bacterial cell membrane, leading to leakage of cellular contents and cell death.[11]

-

Inhibition of Folic Acid Synthesis: The sulfonamide drug Sulfathiazole, which contains a thiazole ring, acts as a competitive inhibitor of dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria.

Data Presentation: Antimicrobial Activity of Representative Thiazole Derivatives

| Compound ID | Microorganism | MIC (µg/mL) | Mechanism of Action | Reference |

| Compound 37c | Various bacteria | 46.9 - 93.7 | DNA gyrase inhibition | |

| Various fungi | 5.8 - 7.8 | DNA gyrase inhibition | ||

| Compound 43a | S. aureus | 16.1 µM | Not specified | [12] |

| E. coli | 16.1 µM | Not specified | [12] | |

| Thiazole Derivative | S. dysenteriae | 125 | Not specified | [13] |

Structure-Activity Relationships (SAR): Fine-Tuning Biological Activity

The biological activity of thiazole derivatives can be significantly influenced by the nature and position of substituents on the thiazole ring and any appended functionalities. Understanding these structure-activity relationships (SAR) is crucial for the rational design of more potent and selective drug candidates.

Key SAR Insights for Antimicrobial Thiazoles:

-

Electron-Withdrawing Groups: The presence of strong electron-withdrawing groups, such as a nitro group (-NO₂), particularly at the para-position of a phenyl ring attached to the thiazole core, has been shown to enhance antibacterial and antifungal activity.[1][4] This is likely due to the increased ability of the molecule to participate in hydrogen bonding and other electronic interactions with the target enzyme or receptor.[11]

-

Phenyl Ring Substitution: The substitution pattern on a phenyl ring attached to the thiazole can modulate activity. For instance, para-substituted methoxy, chloro, and nitro groups have been observed to modestly increase antibacterial activity.

-

Hybrid Molecules: Linking the thiazole ring to other bioactive heterocyclic moieties, such as pyrazoline or coumarin, can lead to hybrid compounds with enhanced antimicrobial properties.[1]

Experimental Workflows and Methodologies

The evaluation of thiazole derivatives in medicinal chemistry relies on a suite of robust and validated experimental assays. This section provides an overview of two fundamental protocols used to assess the anticancer and antimicrobial activities of these compounds.

MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[14] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Experimental Protocol: MTT Assay [14][15]

Materials:

-

96-well microplate

-

Cells to be tested

-

Cell culture medium

-

Thiazole derivative test compounds

-

MTT solution (0.5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a detergent-based solution)

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 1,000 to 100,000 cells per well) and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the thiazole derivative and a vehicle control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

-

Formazan Formation: Incubate the plate for 2 to 4 hours at 37°C, allowing the metabolically active cells to reduce the MTT to purple formazan crystals.

-

Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Reading: Leave the plate at room temperature in the dark for approximately 2 hours to ensure complete solubilization.

-

Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a plate reader. The absorbance is directly proportional to the number of viable cells.

Self-Validating System:

The inclusion of both positive (a known cytotoxic agent) and negative (vehicle only) controls is essential to validate the assay. A clear dose-dependent decrease in absorbance for the positive control and no significant change for the negative control indicate that the assay is performing correctly.

Minimum Inhibitory Concentration (MIC) Assay

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[16] The broth microdilution method is a commonly used technique to determine the MIC.

Experimental Protocol: Broth Microdilution MIC Assay [17]

Materials:

-

96-well microplate

-

Bacterial or fungal culture

-

Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria)

-

Thiazole derivative test compounds

-

Positive control antibiotic

-

Sterile saline or PBS

Procedure:

-

Compound Dilution: Prepare a serial two-fold dilution of the thiazole derivative in the broth medium directly in the wells of the 96-well plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in sterile saline or broth, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

-

Inoculation: Inoculate each well of the microplate with the prepared microbial suspension.

-

Controls: Include a positive control well (microorganism with no compound) and a negative control well (broth only) on each plate.

-

Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Trustworthiness of the Protocol:

The use of standardized inoculums and control strains (e.g., ATCC reference strains) with known MIC values for the control antibiotic ensures the accuracy and reproducibility of the assay.

Visualizing Key Concepts in Thiazole Medicinal Chemistry

Diagrams are powerful tools for visualizing complex information. The following diagrams, generated using Graphviz, illustrate key concepts discussed in this guide.

Caption: General structure of the thiazole ring, highlighting the nitrogen and sulfur heteroatoms.

Caption: Simplified signaling pathway for a thiazole derivative inhibiting tubulin polymerization.

Caption: A generalized workflow for the discovery of thiazole-based drugs.

Conclusion and Future Perspectives

The thiazole scaffold continues to be a fertile ground for the discovery of new therapeutic agents. Its remarkable versatility, stemming from its unique physicochemical properties and synthetic accessibility, ensures its enduring relevance in medicinal chemistry. The diverse biological activities of thiazole derivatives, ranging from anticancer and antimicrobial to anti-inflammatory and antiviral, highlight the immense potential of this heterocyclic motif.

Future research in this area will likely focus on several key aspects. The development of novel, more efficient, and sustainable synthetic methodologies will be crucial for accessing an even greater diversity of thiazole-based compounds. A deeper understanding of the molecular mechanisms of action of these derivatives will enable the design of more selective and potent drugs with improved safety profiles. Furthermore, the application of computational methods, such as molecular docking and quantum mechanics, will continue to play a vital role in guiding the rational design and optimization of new thiazole-based drug candidates. As our understanding of disease biology grows, the thiazole scaffold is poised to remain a central element in the development of the next generation of innovative medicines.

References

-

Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (n.d.). Journal of Chemical Reviews. Retrieved January 28, 2026, from [Link]

-

The Potential of Thiazole Derivatives as Antimicrobial Agents. (2022). MDPI. Retrieved January 28, 2026, from [Link]

-

Antibacterial Activity of Thiazole and its Derivatives: A Review. (2021). Biointerface Research in Applied Chemistry. Retrieved January 28, 2026, from [Link]

-

Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). MDPI. Retrieved January 28, 2026, from [Link]

-

An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (n.d.). National Institutes of Health. Retrieved January 28, 2026, from [Link]

-

Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2023). Journal of Chemical Reviews. Retrieved January 28, 2026, from [Link]

-

Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. (2023). PubMed. Retrieved January 28, 2026, from [Link]

-

MIC values (µg/mL) for effects of thiazole and imidazole derivatives... (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

-

Structures of thiazole-bearing drugs recently approved by the FDA. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

-

Table 2 : IC50 values for synthesized compounds against cancer cell lines. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

-

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io. Retrieved January 28, 2026, from [Link]

-

Evaluation of novel synthesized thiazole derivatives as potential aromatase inhibitors against breast cancer. (2024). National Institutes of Health. Retrieved January 28, 2026, from [Link]

-

Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. (2022). Bentham Science. Retrieved January 28, 2026, from [Link]

-

Evaluation of anti-bacterial effects of some novel thiazole and imidazole derivatives against some pathogenic bacteria. (n.d.). National Institutes of Health. Retrieved January 28, 2026, from [Link]

-

How-to guide: Minimum Inhibitory Concentration (MIC). (2016). Emery Pharma. Retrieved January 28, 2026, from [Link]

-

Structures of some thiazole derivatives with antitumor activity. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

-

One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. (2016). ResearchGate. Retrieved January 28, 2026, from [Link]

-

Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. (n.d.). ACS Publications. Retrieved January 28, 2026, from [Link]

-

Detailed protocol for MTT Cell Viability and Proliferation Assay. (2024). ResearchHub. Retrieved January 28, 2026, from [Link]

-

Structures of some of the FDA approved drugs with thiazole and hydrazone pharmacophores. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

-

Thiazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 28, 2026, from [Link]

-

Synthesis, anticancer activity and mechanism of action of new thiazole derivatives. (2018). PubMed. Retrieved January 28, 2026, from [Link]

-

MTT Cell Assay Protocol. (n.d.). Texas Children's Hospital. Retrieved January 28, 2026, from [Link]

-

Microbiology guide to interpreting minimum inhibitory concentration (MIC). (n.d.). IDEXX. Retrieved January 28, 2026, from [Link]

-

Hantzsch Thiazole Synthesis. (n.d.). Chem Help Asap. Retrieved January 28, 2026, from [Link]

-

FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. (2023). IRIS Unipa. Retrieved January 28, 2026, from [Link]

-

Cell Viability Assays. (2013). NCBI Bookshelf. Retrieved January 28, 2026, from [Link]

-

Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors. (n.d.). National Institutes of Health. Retrieved January 28, 2026, from [Link]

-

Design and Synthesis of Thiazole Scaffold-Based Small Molecules as Anticancer Agents Targeting the Human Lactate Dehydrogenase A Enzyme. (2023). ACS Publications. Retrieved January 28, 2026, from [Link]

-

Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

-

Design, eco-friendly synthesis, molecular modeling and anticancer evaluation of thiazol-5(4 H )-ones as potential tubulin polymerization inhibitors ta ... (2020). RSC Publishing. Retrieved January 28, 2026, from [Link]

-

Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (n.d.). MDPI. Retrieved January 28, 2026, from [Link]

-

Some examples of triazole containing FDA approved drugs Seviteronel,... (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

-

Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol. (2017). RSC Publishing. Retrieved January 28, 2026, from [Link]

Sources

- 1. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. biointerfaceresearch.com [biointerfaceresearch.com]

- 5. chemhelpasap.com [chemhelpasap.com]

- 6. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking [mdpi.com]

- 7. benthamdirect.com [benthamdirect.com]

- 8. Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Evaluation of novel synthesized thiazole derivatives as potential aromatase inhibitors against breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis, anticancer activity and mechanism of action of new thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Evaluation of anti-bacterial effects of some novel thiazole and imidazole derivatives against some pathogenic bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 14. atcc.org [atcc.org]

- 15. researchhub.com [researchhub.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. protocols.io [protocols.io]

4-(4-Methoxyphenyl)-1,3-thiazol-2(3H)-one PubChem information and synonyms

Abstract

This technical guide provides a comprehensive overview of 4-(4-Methoxyphenyl)-1,3-thiazol-2(3H)-one, a heterocyclic compound of interest in medicinal chemistry and drug development. The guide delves into its chemical identity, potential synthetic routes, and prospective biological activities, with a particular focus on its putative roles as an anticancer agent and a modulator of potassium channels. Drawing upon data from analogous structures, this document offers researchers and scientists a foundational understanding of the compound's significance and outlines detailed methodologies for its synthesis and evaluation.

Compound Identification and Chemical Properties